2,6-Diiodo-3-chloro-5-fluoropyridine
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Overview
Description
2,6-Diiodo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method is the direct iodination of 3-chloro-5-fluoropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Diiodo-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-3-chloro-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Similar structure but lacks iodine atoms.
2,6-Diiodo-3-chloropyridine: Similar structure but lacks fluorine atoms.
2,6-Dichloro-3-iodopyridine: Similar structure but lacks fluorine atoms.
Uniqueness
2,6-Diiodo-3-chloro-5-fluoropyridine is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
514798-10-8 |
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Molecular Formula |
C5HClFI2N |
Molecular Weight |
383.33 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2,6-diiodopyridine |
InChI |
InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI Key |
ZIAGYCYFFHXWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)I)F |
Origin of Product |
United States |
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